2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide is a compound that features a triazole ring, which is known for its wide range of pharmacological activities. The presence of the triazole ring makes this compound particularly interesting for medicinal chemistry due to its potential antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the 1,2,4-triazole moiety, have been shown to interact with a variety of targets, including enzymes and receptors .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity . The specific interaction would depend on the structure of the compound and the nature of its target.
Biochemical Pathways
These could include pathways related to cell cycle regulation, signal transduction, and metabolic processes .
Result of Action
Based on the potential targets and pathways that could be affected, it is likely that this compound could have a range of effects at the molecular and cellular level .
Preparation Methods
The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide can be achieved through multiple synthetic routes. . This method is efficient and allows for the preparation of a variety of N-substituted triazole derivatives. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antiviral, antibacterial, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . In industry, it is used in the synthesis of specialty chemicals and materials .
Comparison with Similar Compounds
Similar compounds to 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide include other triazole derivatives such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and 5-amino-1H-1,2,4-triazole-3-carbohydrazide . These compounds share the triazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity .
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2S/c10-8-12-9(14-13-8)17-5-7(15)11-4-6-2-1-3-16-6/h6H,1-5H2,(H,11,15)(H3,10,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJFOWRRPGLQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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